molecular formula C16H12FNO2 B8275061 2-(2-fluorobenzyl)-4H-isoquinoline-1,3-dione

2-(2-fluorobenzyl)-4H-isoquinoline-1,3-dione

Cat. No. B8275061
M. Wt: 269.27 g/mol
InChI Key: OAVTZTWTPHEDTN-UHFFFAOYSA-N
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Patent
US05741798

Procedure details

A mixture of 800 mg (4.9 mmol) homophthalic anhydride, 680 mg (5.4 mmol) 2-fluorobenzylamine and 500 mg 4 Å molecular sieves in 1.5 mL toluene was stirred and heated at reflux overnight. A solution of 30% MeOH in CH2Cl2 was added, the resulting hot mixture filtered and the tiltrate concentrated to give 900 mg 2-(2-fluorobenzyl)-4H-isoquinoline-1,3-dione, mp 140°-144° C. A 500 mg (1.86 mmol) portion of this product was combined with 570 mg (3.71 mmol) DBU in 5 mL CH2Cl2 under argon, and cooled to -10° C. Isopropylsulfonyl chloride (290 mg, 2.04 mmol) was added, and after stirring 15 min the reaction was allowed to warm to room temperature. After 4 hr the reaction was diluted with EtOAc and worked up as in Example 1 giving 329 mg of the title compound, mp 174°-181° C.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
680 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:12])[O:7][C:5](=O)[C:4]2=[CH:8][CH:9]=[CH:10][CH:11]=[C:3]2[CH2:2]1.[F:13][C:14]1[CH:21]=[CH:20][CH:19]=[CH:18][C:15]=1[CH2:16][NH2:17].CO>C1(C)C=CC=CC=1.C(Cl)Cl>[F:13][C:14]1[CH:21]=[CH:20][CH:19]=[CH:18][C:15]=1[CH2:16][N:17]1[C:1](=[O:12])[CH2:2][C:3]2[C:4](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:5]1=[O:7]

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
C1(CC=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
680 mg
Type
reactant
Smiles
FC1=C(CN)C=CC=C1
Name
Quantity
1.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the resulting hot mixture filtered
CONCENTRATION
Type
CONCENTRATION
Details
the tiltrate concentrated

Outcomes

Product
Name
Type
product
Smiles
FC1=C(CN2C(C3=CC=CC=C3CC2=O)=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 900 mg
YIELD: CALCULATEDPERCENTYIELD 68.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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